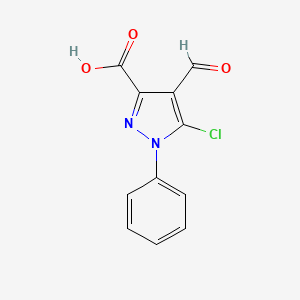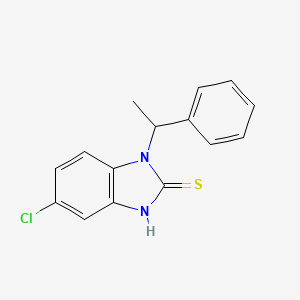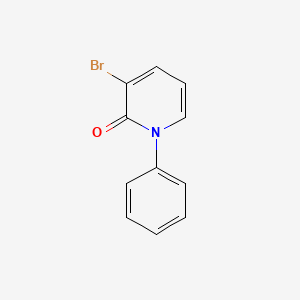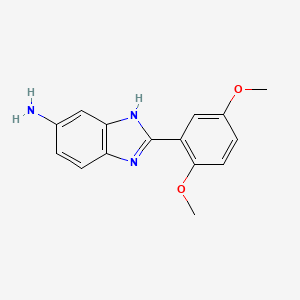![molecular formula C24H23ClN2O3 B2625082 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1396798-43-8](/img/structure/B2625082.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with a biphenyl group and a 4-chlorobenzyl group attached. Oxalamides are a class of compounds characterized by a C2O2N2 core, which is essentially a carboxamide group (-CONH2) with an additional carbonyl group. The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The 4-chlorobenzyl group consists of a benzene ring substituted with a chlorine atom and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core with the biphenyl and 4-chlorobenzyl groups attached at the nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of oxalamides, biphenyls, and chlorobenzenes. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive and can undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the biphenyl group could potentially increase the compound’s hydrophobicity .Mecanismo De Acción
The mechanism of action of BPO is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins within cells. This inhibition leads to a decrease in the activity of cancer cells, making it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects
BPO has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPO can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular health. BPO has also been shown to have neuroprotective effects, making it a promising candidate for use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BPO in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. BPO is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using BPO in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several future directions for research on BPO. One potential area of research is in the development of new cancer treatments that utilize BPO. Another potential area of research is in the development of new drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPO and its potential applications in other areas of research.
Métodos De Síntesis
BPO is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of BPO typically involves the use of specialized equipment and techniques, making it a complex process that requires a high level of expertise.
Aplicaciones Científicas De Investigación
BPO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for BPO is in the field of cancer research. Studies have shown that BPO has the potential to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer treatment.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-24(30,20-11-9-19(10-12-20)18-5-3-2-4-6-18)16-27-23(29)22(28)26-15-17-7-13-21(25)14-8-17/h2-14,30H,15-16H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUMWRKXGJVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)


![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)




![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)

![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)